Cas no 24512-63-8 (Geniposide)

Geniposide 化学的及び物理的性質
名前と識別子
-
- Geniposid
- GENIPOSIDE
- Methyl (1R,2S,6S)-9-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[4.3.0]nona-4,8-diene-5-carboxylate
- glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-,methyl ester, (1S,4aS,7aS)-
- (1S)-1α-(β-D-Glucopyranosyloxy)-1,4aα,5,7aα-tetrahydro-7-hydroxymethylcyclopenta[c]pyran-4-carboxylic acid methyl ester
- 1α-(β-D-Glucopyranosyloxy)-1,4aα,5,7aα-tetrahydro-7-(hydroxymethyl)cyclopenta[c]pyran-4-carboxylic acid methyl ester
- Olea europaea L
- GENIPOSIDE(P) PrintBack
- Gardenoside
- Gardenia Augusta Extract
- Genipin 1-glucoside
- Geniposidic
- Jasminoidin
- (1S,4αS,7αS)- 1-(β-D-Glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)- cyclopenta[c]pyran-4-carboxylic acid methyl ester
- (1S)-1α-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4a α,5,7a α-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid Methyl Ester
- Methyl (1S)-1α-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylate
- [ "" ]
- Methyl (4aR,7aR)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetr
- 145295QLXY
- methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-
- methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy
- Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-
- UNII-145295QLXY
- 169799-41-1
- CHEBI:5299
- NCGC00346662-06
- C09781
- CHEMBL462894
- MFCD16036219
- (1S)-1alpha-(beta-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid Methyl Ester
- NS00097664
- s2411
- methyl(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- 1ST40032
- CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1-(.BETA.-D-GLUCOPYRANOSYLOXY)- 1,4A,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-, METHYL ESTER, (1S,4AS,7AS)-
- Methyl (1S)-1alpha-(beta-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylate
- AB01558902_03
- methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- (1S,4aS,7aS)-Methyl 7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- 24512-63-8
- BRD-K57275767-001-03-2
- Q27106709
- DTXSID101318419
- Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S-(1alpha,4aalpha,7aalpha))-
- BDBM50478840
- Geniposide, >=98% (HPLC)
- HMS3884F17
- NCGC00346662-04
- AKOS025311228
- IBFYXTRXDNAPMM-BVTMAQQCSA-N
- CCG-268498
- methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- HMS3352E13
- AKOS005612969
- VS-02290
- BCP13597
- 27745-20-6
- FT-0601604
- METHYL 7-(HYDROXYMETHYL)-1-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1H,4AH,5H,7AH-CYCLOPENTA[C]PYRAN-4-CARBOXYLATE
- methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- HMS3342I02
- methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate;Geniposide
- CYCLOPENTA[C]PYRAN-4-CARBOXYLICACID, 1-(B-D-GLUCOPYRANOSYLOXY)-1,4A,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-,METHYL ESTER, (1S,4AS,7AS)-
- A817348
- CHEBI:181845
- BRD-K57275767-001-02-4
- Cyclopenta[c]pyran-4-carboxylic acid, 1-(ss-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-; Cyclopenta[c]pyran-4-carboxylic acid, 1-(ss-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, [1S-(1a,4aa,7aa)]-; Geniposide (8CI)
- Geniposide
-
- MDL: MFCD16036219
- インチ: 1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1
- InChIKey: IBFYXTRXDNAPMM-BVTMAQQCSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]2([H])C(C([H])([H])O[H])=C([H])C([H])([H])[C@]2([H])C(C(=O)OC([H])([H])[H])=C([H])O1
計算された属性
- せいみつぶんしりょう: 388.136947g/mol
- ひょうめんでんか: 0
- XLogP3: -2.3
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 回転可能化学結合数: 6
- どういたいしつりょう: 388.136947g/mol
- 単一同位体質量: 388.136947g/mol
- 水素結合トポロジー分子極性表面積: 155Ų
- 重原子数: 27
- 複雑さ: 617
- 同位体原子数: 0
- 原子立体中心数の決定: 8
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- ぶんしりょう: 388.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5400
- ゆうかいてん: 160.0 to 164.0 deg-C
- ふってん: 641.4ºC at 760mmHg
- フラッシュポイント: 231.5ºC
- 屈折率: 1.597
- ようかいど: H2O: ≥5mg/mL
- PSA: 155.14000
- LogP: -2.22910
- ひせんこうど: +7° to +8° (c=1, H2O)
- ようかいせい: 未確定
Geniposide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Geniposide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0385-100mg |
Geniposide |
24512-63-8 | 95.0%(LC) | 100mg |
¥505.0 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0385-1g |
Geniposide |
24512-63-8 | 95.0%(LC) | 1g |
¥2080.0 | 2022-05-30 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21661-20mg |
Geniposide |
24512-63-8 | ,HPLC≥98% | 20mg |
¥100.00 | 2021-09-02 | |
abcr | AB479836-5 g |
Geniposide, 95%; . |
24512-63-8 | 95% | 5g |
€161.00 | 2023-06-15 | |
eNovation Chemicals LLC | D402677-25g |
Geniposide |
24512-63-8 | 97% | 25g |
$400 | 2024-06-05 | |
TargetMol Chemicals | T2212-100mg |
Geniposide |
24512-63-8 | 99.54% | 100mg |
¥ 330 | 2024-07-20 | |
Key Organics Ltd | AS-15683-1MG |
Geniposide |
24512-63-8 | >98% | 1mg |
£36.00 | 2025-02-09 | |
Chengdu Biopurify Phytochemicals Ltd | BP0632-20mg |
Geniposide |
24512-63-8 | 98% | 20mg |
$30 | 2023-09-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G20181-20mg |
Geniposide |
24512-63-8 | 20mg |
¥98.0 | 2022-04-28 | ||
eNovation Chemicals LLC | D402677-1g |
Geniposide |
24512-63-8 | 97% | 1g |
$200 | 2024-06-05 |
Geniposide サプライヤー
Geniposide 関連文献
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene glycosides Iridoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Iridoid O-glycosides
- Iridoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Other Chemical Reagents
Geniposideに関する追加情報
Geniposide (CAS No. 24512-63-8): A Comprehensive Overview of Its Bioactive Properties and Emerging Applications
Geniposide, a naturally occurring glycoside derivative, is primarily extracted from the fruits of Gardenia jasminoides, a plant widely recognized in traditional medicine systems. With the CAS No. 24512-63-8, this compound has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse bioactive properties. Recent advancements in chemical and biological research have unveiled novel therapeutic potentials of Geniposide, making it a subject of intense scientific investigation.
The molecular structure of Geniposide consists of a genipin aglycone moiety linked to a glucose moiety via a β-glycosidic bond. This unique configuration contributes to its remarkable pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The genipin core, a flavonoid derivative, is known for its ability to modulate various cellular pathways, making it a promising candidate for drug development.
Recent studies have highlighted the anti-inflammatory properties of Geniposide, particularly in the context of chronic inflammatory diseases. Research published in peer-reviewed journals demonstrates that Geniposide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating nuclear factor kappa B (NF-κB) signaling pathways. This mechanism suggests that Geniposide could be a valuable therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, Geniposide has shown significant antioxidant activity. Oxidative stress is implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Studies indicate that Geniposide can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. These findings position Geniposide as a potential therapeutic agent for oxidative stress-related diseases.
The anticancer potential of Geniposide has also been extensively studied. Preclinical research suggests that Geniposide can induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. Furthermore, Geniposide has been shown to possess chemopreventive properties by inhibiting the formation of cancerous lesions in animal models. These findings highlight the promise of Geniposide as an anticancer agent, particularly in combination with conventional therapies.
Emerging research has also explored the neuroprotective effects of Geniposide. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the accumulation of reactive oxygen species (ROS) and protein misfolding. Studies have demonstrated that Geniposide can protect neuronal cells from oxidative damage and improve cognitive function in animal models of these diseases. These findings suggest that Geniposide could be developed into a nutraceutical supplement or therapeutic drug for neurodegenerative disorders.
The antimicrobial properties of Geniposide have not been overlooked either. Research indicates that Geniposide can inhibit the growth of various bacteria, fungi, and viruses by disrupting their cell membranes or interfering with vital metabolic pathways. This broad-spectrum antimicrobial activity makes Geniposide a potential candidate for developing novel antimicrobial agents to combat drug-resistant pathogens.
The bioavailability and pharmacokinetics of Geniposide have also been subjects of interest. Studies have shown that oral administration of Geniposide results in moderate absorption from the gastrointestinal tract, with peak plasma concentrations observed within 2-3 hours post-dosing. The compound is primarily metabolized in the liver via phase II conjugation reactions, with glucuronidated metabolites being excreted via bile and urine. Understanding these pharmacokinetic profiles is crucial for optimizing dosage regimens and formulation development.
The safety profile of Geniposide has been evaluated in several preclinical studies, demonstrating low toxicity at tested doses. However, further clinical trials are needed to confirm its safety and efficacy in human populations. The lack of significant side effects observed in animal studies suggests that Geniposide could be well-tolerated when used appropriately.
In conclusion, Geniposide (CAS No. 24512-63-8) is a multifaceted natural product with promising applications in pharmaceuticals and nutraceuticals. Its diverse bioactive properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects, make it a compound of significant interest for further research and development. As scientific understanding continues to evolve, it is anticipated that Genipposide will play an increasingly important role in addressing various health challenges.

